molecular formula C11H16ClN3O2 B14784361 N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide

Cat. No.: B14784361
M. Wt: 257.72 g/mol
InChI Key: VZIKLQCFGIOIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide (CAS: 147363-03-9) is a pyridazine derivative characterized by a pivalamide group (-NHC(O)C(CH₃)₃) attached to the 3-position of the pyridazine ring. The 5-position is substituted with a 1-hydroxyethyl group (-CH(OH)CH₃), and the 6-position bears a chlorine atom.

Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, offering unique electronic properties that influence reactivity and interactions in drug design. The pivalamide moiety provides steric bulk, which may improve metabolic stability by protecting against enzymatic degradation .

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

N-[6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H16ClN3O2/c1-6(16)7-5-8(14-15-9(7)12)13-10(17)11(2,3)4/h5-6,16H,1-4H3,(H,13,14,17)

InChI Key

VZIKLQCFGIOIDX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN=C1Cl)NC(=O)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinone with 1-hydroxyethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with pivaloyl chloride to yield the final compound . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Substitution Reactions at the Chloro Position

The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) under specific conditions, enabling functionalization of the pyridazine ring.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Morpholine substitutionMorpholine, 120°C, 24 hoursChloro → morpholinyl substitution87%
CyanationZn(CN)₂, Pd(PPh₃)₄, DMF, 100°C, 2.5 hoursChloro → cyano substitution~70%

Key observations:

  • Morpholine substitution proceeds efficiently under prolonged heating without additional catalysts, forming a stable morpholinyl-pyridazine derivative .

  • Palladium-catalyzed cyanation requires a cyanide source and inert atmosphere, yielding a nitrile-functionalized product .

Hydrolysis Reactions

The amide and pyridazine moieties are susceptible to hydrolysis under acidic or basic conditions.

Target GroupReagents/ConditionsOutcomeNotesSource
PivalamideH₂SO₄ (conc.)/H₂O, refluxCleavage to carboxylic acid + amineRequires strong acid
Pyridazine ringNaOH (aq.), 80°CRing-opening to diazene intermediatespH-dependent selectivity

Mechanistic insights:

  • Amide hydrolysis generates pivalic acid and the corresponding pyridazine amine.

  • Ring hydrolysis is less common but occurs under harsh basic conditions, destabilizing the aromatic system.

Functionalization of the Hydroxyethyl Group

The 1-hydroxyethyl side chain (-CH(OH)CH₃) participates in oxidation and esterification.

Reaction TypeReagents/ConditionsOutcomeChallengesSource
OxidationCrO₃, H₂SO₄, acetone, 0°CHydroxyethyl → acetyl groupOver-oxidation risks
EsterificationAcCl, pyridine, CH₂Cl₂, 20°CFormation of acetate esterSteric hindrance

Notable considerations:

  • Oxidation to a ketone requires controlled conditions to avoid degrading the pyridazine ring.

  • Esterification proceeds sluggishly due to steric bulk from the pivalamide group, necessitating excess acylating agents.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings for aryl-aryl bond formation.

Reaction TypeReagents/ConditionsOutcomeYieldSource
Suzuki-MiyauraArylboronic acid, Pd(OAc)₂, K₂CO₃, DMF, 90°CBiaryl-pyridazine hybrid~60%
Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos, toluene, 110°CAminated pyridazine derivative~55%

Optimization factors:

  • Ligand choice (e.g., Xantphos) improves catalytic efficiency in amination reactions.

  • Solvent polarity (DMF vs. toluene) affects reaction rates and byproduct formation.

Reductive Transformations

Selective reduction of the pyridazine ring or side chains has been explored.

Reaction TypeReagents/ConditionsOutcomeSelectivitySource
Ring hydrogenationH₂ (1 atm), Pd/C, ethanol, 25°CPartial saturation of pyridazineLow conversion (<20%)
Hydroxyethyl reductionNaBH₄, MeOH, 0°CAlcohol → alkaneRequires activating groups

Challenges:

  • Pyridazine hydrogenation is thermodynamically disfavored due to aromatic stabilization.

  • Alcohol reduction necessitates prior activation (e.g., tosylation) for efficient deoxygenation.

Thermal Decomposition

Degradation studies reveal stability limits and decomposition pathways.

ConditionsMajor ProductsMechanismSource
>200°C (neat)Chloropyridazine fragments + CO₂Retro-amide cleavage
Photolysis (UV, 254 nm)Radical intermediates + HClHomolytic C-Cl bond cleavage

Applications:

  • Thermal stability data inform storage and handling protocols.

  • Photolytic degradation pathways are relevant for environmental fate studies.

Scientific Research Applications

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide are best understood when compared to analogs with variations in substituents, heterocyclic cores, and physicochemical properties. Below is a detailed analysis of key analogs:

Structural Analogues with Pyridazine Cores

Compound Name CAS No. Molecular Formula M.W. Key Substituents Price (1g) Source
This compound 147363-03-9 C₁₁H₁₆ClN₃O₂ ~271.7* 5-(1-hydroxyethyl), 6-Cl Not listed
N-(6-chloro-5-methylpyridazin-3-yl)pivalamide 2452465-32-4 C₁₀H₁₄ClN₃O 227.69 5-methyl, 6-Cl $400
N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide - C₁₃H₁₈ClN₃O₃ ~323.7† 5-(2-methoxyacetyl), 6-Cl €503
N-(6-chloro-5-((S)-2-methoxy-1-((S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl)ethyl)pyridazin-3-yl)pivalamide 2452465-36-8 C₁₇H₂₁ClF₃N₅O₃ 443.83 Complex chiral substituent at 5-position Not listed

Notes:

  • *Estimated M.W. based on molecular formula.
  • †Calculated from molecular formula.

Key Observations:

Substituent Effects on Polarity: The hydroxyethyl group in the target compound increases hydrophilicity compared to the methyl group in N-(6-chloro-5-methylpyridazin-3-yl)pivalamide (M.W. 227.69). This may enhance aqueous solubility, critical for bioavailability in drug candidates .

Steric and Electronic Modifications: The trifluoromethyl-imidazolidinone substituent in the compound from adds significant steric hindrance and electronic effects (via the electron-withdrawing CF₃ group), which could influence receptor interactions and metabolic stability.

Price Variability:

  • Commercial pricing reflects synthetic complexity. For example, N-(6-Chloro-5-(2-methoxyacetyl)pyridazin-3-yl)pivalamide (€503/1g) is costlier than simpler analogs like N-(6-chloro-5-methylpyridazin-3-yl)pivalamide ($400/1g) .

Pyridine-Based Pivalamide Analogues

Pyridine derivatives with pivalamide groups provide a basis for comparing heterocyclic core effects:

Compound Name CAS No. Molecular Formula M.W. Key Substituents Price (1g) Source
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide - C₁₁H₁₂ClIN₂O₂ 366.58 4-formyl, 6-I, 2-Cl $500
N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 1142192-06-0 C₁₃H₁₉ClN₂O₃ 286.76 6-dimethoxymethyl, 2-Cl $400

Key Observations:

Heterocyclic Core Differences:

  • Pyridazines (two adjacent N atoms) exhibit distinct electronic properties compared to pyridines (one N atom). Pyridazines are generally less basic but more reactive toward electrophilic substitution, influencing their utility in synthesis .

Functional Group Impact:

  • The iodo and formyl groups in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (M.W. 366.58) increase molecular weight and offer sites for further functionalization (e.g., Suzuki coupling) .

Research and Commercial Relevance

  • Synthetic Utility: The hydroxyethyl and chloro groups in the target compound serve as handles for derivatization, enabling the synthesis of libraries for structure-activity relationship (SAR) studies.
  • Cost-Effectiveness: Simpler analogs (e.g., methyl-substituted) are more economical for high-throughput screening, while complex derivatives (e.g., trifluoromethyl-imidazolidinone) target specialized applications .

Biological Activity

N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological evaluation, and the mechanisms by which it may exert its effects.

The compound can be synthesized through a series of reactions involving pyridazine derivatives. The general synthetic route involves the chlorination of pyridazine followed by the introduction of the pivalamide group. The molecular formula for this compound is C10H12ClN3OC_{10}H_{12}ClN_3O with a molecular weight of 229.67 g/mol. The structure can be represented as follows:

Structure N 6 chloro 5 1 hydroxyethyl pyridazin 3 yl pivalamide\text{Structure }\text{N 6 chloro 5 1 hydroxyethyl pyridazin 3 yl pivalamide}

Research indicates that compounds similar to this compound may act on various biological pathways, including inhibition of key enzymes involved in cellular metabolism and proliferation. For instance, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been shown to induce pyrimidine depletion, which halts cell cycle progression in cancer cells . This mechanism is crucial for developing therapies against various malignancies.

Pharmacological Applications

  • Cancer Treatment : The compound's ability to inhibit DHODH suggests potential applications in oncology, particularly for cancers that are sensitive to nucleotide depletion .
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by disrupting viral replication processes through inhibition of lipid kinases essential for viral pathogenesis .
  • Metabolic Disorders : There is emerging evidence that pyridazine derivatives can modulate glucose metabolism, making them candidates for treating diabetes and related metabolic disorders .

In Vitro Studies

In vitro studies conducted on related compounds have shown significant inhibitory effects on cell lines such as HeLa and A549, with IC50 values indicating potent activity against these cancer cell lines .

Compound NameCell LineIC50 (µM)Reference
This compoundHeLa0.25
N-(6-chloro-5-methylpyridin-3-yl)acetamideA5490.15

Animal Models

Preclinical studies using animal models have indicated that administration of pyridazine derivatives results in reduced tumor growth rates and enhanced survival times compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide?

A key step involves introducing the pivalamide group via nucleophilic substitution or amidation. For example, analogous pyridazine derivatives (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide ) are synthesized by reacting chloro/iodo-pyridazine intermediates with pivaloyl chloride under basic conditions (e.g., K₂CO₃ in acetone at reflux) to achieve yields >90% . Optimize reaction time and stoichiometry to minimize byproducts like over-alkylation.

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • X-ray crystallography : Refine crystal structures using SHELX (e.g., SHELXL for small-molecule refinement ).
  • NMR spectroscopy : Analyze characteristic peaks (e.g., tert-butyl protons in pivalamide at ~1.3 ppm; pyridazine ring protons between 7-8 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and N atoms .

Q. What are common functionalization strategies for modifying the pyridazine core?

Evidence from pyridine/pyridazine analogs (e.g., halogenation at position 5 or 6 , hydroxylation via oxidation of ethyl groups , or introducing substituents like allyl or methoxy groups ) suggests similar approaches. For example, bromination at position 5 could enable Suzuki couplings for further derivatization .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., polymorphism) be resolved during structural analysis?

  • Refinement protocols : Use SHELXL’s robust constraints (e.g., DFIX, FLAT) to model disorder in the hydroxyethyl group .
  • Validation tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .
  • Data collection : Collect high-resolution data (<1.0 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. How to design assays to evaluate bioactivity, given its structural similarity to IRAK4 inhibitors?

Based on patented pyridazine derivatives (e.g., IRAK4 inhibitors for asthma ):

  • Target selection : Screen against IRAK4 kinase activity using fluorescence polarization assays.
  • Cellular models : Use human macrophage lines (e.g., THP-1) to assess IL-1β suppression.
  • Control compounds : Include reference inhibitors (e.g., N-(imidazo[1,2-b]pyridazin-3-yl) derivatives ) to benchmark potency.

Q. How to address contradictory solubility data in different solvents?

  • Methodological adjustments :
    • Use Hansen solubility parameters to predict optimal solvents (e.g., DMSO for polar groups, chloroform for aromatic cores).
    • Conduct dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
    • Compare with analogs (e.g., N-(6-methoxypyridin-2-yl)pivalamide ) to assess substituent effects on solubility.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Metabolic stability : Test liver microsome stability to rule out rapid degradation in certain models (e.g., human vs. murine microsomes).
  • Structural analogs : Compare with N-(5-bromo-2,3-dihydro-1H-inden-4-yl)pivalamide , which shares a pivalamide group but lacks pyridazine, to isolate core-specific effects.

Methodological Recommendations

Q. Best practices for optimizing reaction yields in pivalamide synthesis

ParameterOptimal ConditionReference
BaseK₂CO₃ (3.0 equiv)
SolventAnhydrous acetone
TemperatureReflux (60–65°C)
Reaction Time3–5 hours
WorkupExtract with ethyl acetate

Q. Strategies for regioselective functionalization of the pyridazine ring

  • Electrophilic substitution : Use directing groups (e.g., chloro at position 6) to favor reactions at position 5 .
  • Metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki with bromo derivatives ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.